PDE3A Inhibition: 2-Oxopyridine-3-carbonitrile Derivative DF492 Outperforms Milrinone in a Head-to-Head Enzymatic Assay
A novel 2-oxo-1,2-dihydropyridine-3-carbonitrile derivative (DF492) was directly compared with the clinical PDE3 inhibitor milrinone in an identical tandem mass spectrometry (MS/MS) assay measuring AMP/cAMP conversion. DF492 exhibited an IC₅₀ of 409.5 nM, representing a 1.72-fold greater inhibitory potency than milrinone (IC₅₀ = 703.1 nM) [1]. Molecular docking attributed this potency shift to bulkier decorating fragments on the 2-oxopyridine core that enhance PDE3A binding pocket complementarity. This is a direct head-to-head comparison conducted in the same experimental system.
| Evidence Dimension | PDE3 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 409.5 nM (DF492, a 2-oxo-1,2-dihydropyridine-3-carbonitrile derivative) |
| Comparator Or Baseline | Milrinone IC₅₀ = 703.1 nM |
| Quantified Difference | 1.72-fold greater potency (409.5 vs 703.1 nM); Δ = 293.6 nM improvement |
| Conditions | Tandem MS/MS assay measuring AMP and cAMP; human PDE3A enzyme; recombinant protein system |
Why This Matters
Procurement of 2-oxopyridine as the core scaffold enables synthesis of milrinone analogues with PDE3A potency exceeding that of the clinical benchmark, which directly informs lead optimisation decisions in cardiovascular drug discovery.
- [1] Cicalini, I.; De Filippis, B.; Gambacorta, N.; Di Michele, A.; Valentinuzzi, S.; Ammazzalorso, A.; Della Valle, A.; Amoroso, R.; Nicolotti, O.; Del Boccio, P.; Giampietro, L. Development of a Rapid Mass Spectrometric Determination of AMP and Cyclic AMP for PDE3 Activity Study: Application and Computational Analysis for Evaluating the Effect of a Novel 2-oxo-1,2-dihydropyridine-3-carbonitrile Derivative as PDE-3 Inhibitor. Molecules 2020, 25 (8), 1817. View Source
